
4-(Aminomethyl)-3-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-3-methylbenzonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of benzylamine, where the benzene ring is substituted with a cyano group (-CN) at the fourth position and a methyl group (-CH3) at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyano-2-methylbenzaldehyde with ammonia or an amine under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the conversion of the aldehyde to the amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to hydrogenate the corresponding nitrile or imine intermediate, resulting in the formation of the desired amine.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Aminomethyl)-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitrile or nitro compound.
Reduction: The cyano group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 4-cyano-2-methylbenzonitrile or 4-cyano-2-methylbenzonitro.
Reduction: Formation of 4-amino-2-methylbenzylamine.
Substitution: Formation of 4-cyano-2-methyl-5-nitrobenzylamine or 4-cyano-2-methyl-5-halobenzylamine.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-3-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The amine group can form hydrogen bonds with target molecules, facilitating its interaction with biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Benzylamine: Lacks the cyano and methyl substituents, making it less reactive in certain contexts.
4-Cyano-2-methylbenzonitrile: Similar structure but lacks the amine group, affecting its reactivity and applications.
4-Amino-2-methylbenzonitrile: Similar structure but with an amino group instead of a cyano group, altering its chemical properties.
Uniqueness: 4-(Aminomethyl)-3-methylbenzonitrile is unique due to the presence of both the cyano and methyl groups, which influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H10N2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
4-(aminomethyl)-3-methylbenzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,6,11H2,1H3 |
InChI-Schlüssel |
DKBJGPSCFZLPEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C#N)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
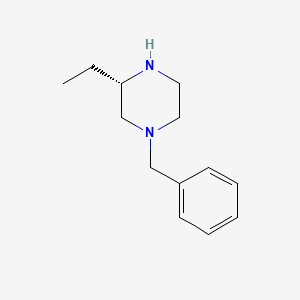
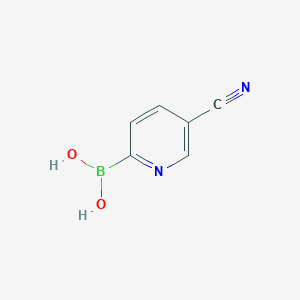
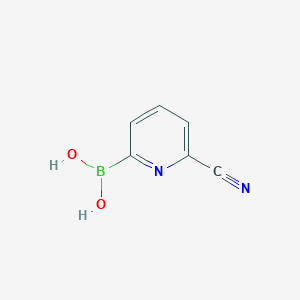

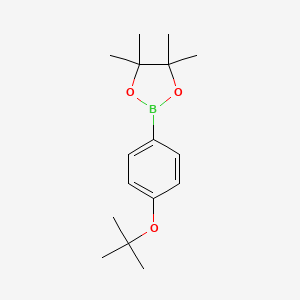
![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)
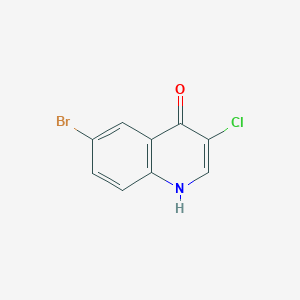

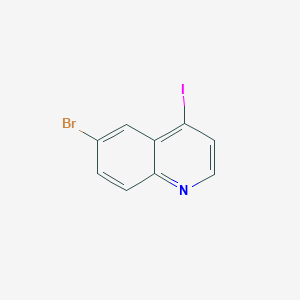
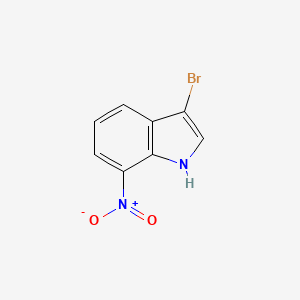
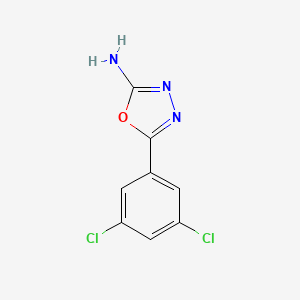
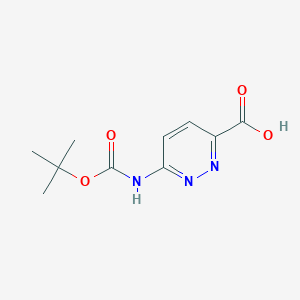
![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)

